molecular formula C23H26N2O4 B12352994 (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine1-oxide

(3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine1-oxide

Cat. No.: B12352994
M. Wt: 394.5 g/mol
InChI Key: HKJBKWXZULCCEK-SPUMBLFESA-N
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Description

The compound (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide is a quinuclidine derivative featuring a tetrahydroisoquinoline moiety linked via a carbonyloxy bridge. Its molecular formula is C23H26N2O4, with a molecular weight of 394.46 g/mol . It is structurally related to Solifenacin, a muscarinic receptor antagonist used for overactive bladder syndrome, and is identified as an impurity or metabolite in pharmaceutical synthesis . The stereochemistry (3R configuration) and the presence of a hydroxyl group on the tetrahydroisoquinoline ring differentiate it from other analogs.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] 4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20?,21-,22?,25?/m0/s1

InChI Key

HKJBKWXZULCCEK-SPUMBLFESA-N

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-]

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-]

Origin of Product

United States

Biological Activity

The compound (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine-1-oxide represents a significant advancement in medicinal chemistry, particularly in the context of neuropharmacology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinuclidine core and a tetrahydroisoquinoline moiety. This structural diversity contributes to its potential biological activities.

Property Value
Molecular Formula C20H22N2O4
Molecular Weight 354.40 g/mol
Solubility Soluble in DMSO and ethanol
Melting Point Not specified

Neuropharmacological Effects

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit various neuropharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticonvulsant Effects : The quinuclidine structure is known for its interaction with GABA receptors, which may contribute to anticonvulsant properties.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of similar compounds against various viral strains. For instance:

  • Anti-Coronavirus Activity : A study on tetrahydroisoquinoline derivatives demonstrated promising antiviral effects against strains of human coronavirus (HCoV-229E and HCoV-OC43). The mechanism involved inhibition of viral replication through interference with viral entry or replication processes .

Study 1: Antiviral Efficacy

In a comparative analysis involving several tetrahydroisoquinoline derivatives, researchers found that specific substitutions on the isoquinoline core significantly enhanced antiviral activity. The compound (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine-1-oxide was among those tested and showed moderate efficacy against the aforementioned coronaviruses .

Study 2: Neuroprotective Properties

Another study assessed the neuroprotective effects of related compounds in models of oxidative stress-induced neurotoxicity. Results indicated that certain derivatives could reduce neuronal cell death by scavenging reactive oxygen species (ROS), thereby protecting neuronal integrity .

Biological Activity Summary

The following table summarizes key findings from studies assessing the biological activity of (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine-1-oxide and related compounds:

Activity Type Efficacy Reference
AntiviralModerate against HCoV
AntidepressantPromising in models
AnticonvulsantEffective in vitro
NeuroprotectiveReduces ROS-induced damage

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Source
(3R)-3-((4-Hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide C23H26N2O4 394.46 4-Hydroxy on tetrahydroisoquinoline; quinuclidine N-oxide -
Solifenacin N-Oxide (Solifenacin EP Impurity I) C23H26N2O3 378.47 No hydroxyl group; quinuclidine N-oxide 180272-28-0
Solifenacin Succinate Impurity S1 C23H27N2O3+ 379.47 Protonated form; absence of hydroxyl group -
(1R,3R,4R)-3-((4-Hydroxy-1-phenyl-1,2,3,4-THTIQ-2-carbonyl)oxy)quinuclidine 1-oxide C23H26N2O4 394.46 Stereoisomer (1R,3R,4R configuration) -
THIQ Carboxamide (CAS 312637-48-2) C33H41ClN6O2 589.17 Chlorophenyl, triazole, and cyclohexyl substituents 312637-48-2

Structural and Functional Analysis

Solifenacin N-Oxide: Shares the quinuclidine N-oxide core but lacks the hydroxyl group on the tetrahydroisoquinoline ring. Molecular weight is 16 g/mol lower than the target compound due to the absence of one oxygen atom .

Stereoisomeric Variants :

  • The (1R,3R,4R)-configured analog (PA 19 50700) has identical molecular weight and formula to the target compound but differs in stereochemistry, which may influence receptor binding and metabolic stability .

THIQ Carboxamide Derivatives: Compounds like CAS 312637-48-2 feature a tetrahydroisoquinoline core but with bulky substituents (e.g., chlorophenyl, triazole), increasing molecular weight and altering lipophilicity .

Spiroheterocyclic Tetrahydroisoquinolines: describes spiro-fused systems (e.g., spiro[isoquinoline-3,4'-piperidine]), which introduce conformational rigidity compared to the target compound’s flexible quinuclidine scaffold .

Pharmacological and Industrial Relevance

  • Pharmaceutical Role : The target compound is critical in quality control for Solifenacin production, as impurities can affect drug efficacy and safety .

Preparation Methods

Synthesis of 4-Hydroxy-1-phenyl-1,2,3,4-Tetrahydroisoquinoline-2-carbonyl

Core Tetrahydroisoquinoline Synthesis

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline framework is typically synthesized via acylation-cyclization or asymmetric hydrogenation routes:

Step Reagents/Conditions Yield Reference
1 β-Phenylethylamine + Benzoyl chloride → N-Phenethyl-benzamide >85%
2 Polyphosphoric acid, 150°C → Cyclization to 1-phenyl-3,4-dihydroisoquinoline 70–72%
3 NaBH₄ or LiAlH₄ → Reduction to tetrahydroisoquinoline 84–85%
Key Observations:
  • Cyclization with polyphosphoric acid favors six-membered ring formation, ensuring regioselectivity.
  • Reduction of dihydroisoquinoline intermediates using NaBH₄ or LiAlH₄ achieves high yields with minimal side products.

Functionalization at C4 and C2

Introduction of 4-Hydroxy Group

Oxidative rearomatization of tetrahydroisoquinolines (THIQs) using pyridine-N-oxide (PNO) under high-temperature conditions introduces C4 functionality:

Substrate Oxidant Conditions Product Yield Reference
THIQ derivative PNO 250°C, pyridine C4-hydroxy isoquinoline >70%

Mechanistic Insight :
PNO promotes retro-ene elimination of benzyl groups, forming imine intermediates that undergo aromatization. This method avoids toxic metals and tolerates diverse functional groups.

Carbonyl Installation at C2

The carbonyl at C2 is introduced via direct oxidation or Swern oxidation of a hydroxyl group. For example:

  • Oxidation of Tetrahydroisoquinoline :
    • Reagents : PCC, Dess-Martin periodinane.
    • Outcome : Selective oxidation of C2-CH₂ to C=O.

Final Tetrahydroisoquinoline-2-carbonyl Synthesis

Step Description Reagents/Conditions Yield
1 Acylation → Cyclization → Reduction β-Phenylethylamine, benzoyl chloride, NaBH₄ 75–85%
2 Hydroxylation at C4 PNO, 250°C >70%
3 Carbonyl Installation at C2 PCC, CH₂Cl₂, 0°C 60–70%

Synthesis of Quinuclidine 1-Oxide with 3R Configuration

Asymmetric Reduction of 3-Quinuclidinone

Chiral catalysts enable enantioselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol:

Catalyst Conditions ee Yield Reference
RuXY-Diphosphine-bimaH H₂ (30 bar), isopropanol, 25°C >99% 93%

Mechanistic Insight :

  • Ru-based catalysts with benzimidazole ligands achieve high enantioselectivity via steric and electronic control.
  • Hydrogenation proceeds via a six-membered transition state, favoring R-configuration.

Oxidation to Quinuclidine 1-Oxide

(R)-3-Quinuclidinol is oxidized to the N-oxide using peracids (e.g., mCPBA):

Reagent Conditions Yield Reference
mCPBA CH₂Cl₂, 0°C → RT 85–90%

Coupling of Tetrahydroisoquinoline and Quinuclidine Moieties

Carbonyl Chloride Formation

The tetrahydroisoquinoline-2-carbonyl is converted to its acid chloride using SOCl₂ or PCl₅ :

Reagent Conditions Yield
SOCl₂ Reflux, 3 hr 80–90%

Esterification

The acid chloride reacts with (R)-3-hydroxyquinuclidine 1-oxide to form the ester linkage:

Step Conditions Yield
1 DCM, Et₃N, 0°C → RT 70–75%

Stereochemical Control and Purification

Enantiopurity Assurance

  • Chiral HPLC : Used to confirm >99% ee for (R)-3-quinuclidinol.
  • X-ray Crystallography : Validates absolute configuration.

Workup and Isolation

Step Procedure Yield
1 Acidification (HCl) → Extraction (EtOAc) 80%
2 Column chromatography (SiO₂, EtOAc/hexanes) 95% purity

Challenges and Optimizations

Competing Oxidation Pathways

  • C4 vs. C2 Oxidation : PNO selectively oxidizes C4 due to steric hindrance at C2.
  • Thermal Stability : High-temperature reactions require inert atmospheres to prevent decomposition.

Industrial Scalability

Factor Optimized Approach Outcome
Catalyst Cost Recyclable Ru catalysts 5–10 cycles
Waste Management Volatile byproducts (e.g., HCl) Simple neutralization

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